REACTION_CXSMILES
|
C[O-].[Na+].CO[C:6](=[O:11])[C:7]([O:9][CH3:10])=[O:8].[CH3:12][C:13]([C:15]([CH3:18])([CH3:17])[CH3:16])=[O:14]>>[CH3:10][O:9][C:7](=[O:8])[C:6]([CH2:12][C:13](=[O:14])[C:15]([CH3:18])([CH3:17])[CH3:16])=[O:11] |f:0.1|
|
Name
|
sodium methylate
|
Quantity
|
57.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
118 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)OC)=O
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is subsequently stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The temperature is kept at 10° C. during this addition
|
Type
|
DISTILLATION
|
Details
|
84 g of a methanol/pinacolin mixture are then distilled off at 64° C
|
Type
|
ADDITION
|
Details
|
252 g of aqueous sulphuric acid (20.9% strength by weight) are added
|
Type
|
CUSTOM
|
Details
|
Separation of the phases and subsequent distillation of the organic phase
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)CC(C(C)(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 164.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |